TP003 TP003 TP003 is a functionally selective GABAA receptor (α3 subtype) partial agonist. TP003 exhibits affinity for the benzodiazepine binding site on human GABAA receptors. It potentiates the GABA (α3 subtype) response selectively with high efficacy.
Brand Name: Vulcanchem
CAS No.: 628690-75-5
VCID: VC0545642
InChI: InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3
SMILES: CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O
Molecular Formula: C23H16F3N3O
Molecular Weight: 407.4 g/mol

TP003

CAS No.: 628690-75-5

Cat. No.: VC0545642

Molecular Formula: C23H16F3N3O

Molecular Weight: 407.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TP003 - 628690-75-5

Specification

CAS No. 628690-75-5
Molecular Formula C23H16F3N3O
Molecular Weight 407.4 g/mol
IUPAC Name 5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile
Standard InChI InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3
Standard InChI Key SJMMDWXJSSJHOQ-UHFFFAOYSA-N
SMILES CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O
Canonical SMILES CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O
Appearance Solid powder

Introduction

Pharmacological Profile of TP003

Chemical and Molecular Characteristics

TP003 has a molecular weight of 407.39 g/mol (C<sub>23</sub>H<sub>16</sub>F<sub>3</sub>N<sub>3</sub>O) and is characterized by its partial agonist activity at the benzodiazepine binding site . Unlike classical benzodiazepines, which act as full agonists, TP003 exhibits partial efficacy, particularly at α3GABA<sub>A</sub> receptors .

Table 1: Key Chemical and Pharmacodynamic Properties of TP003

PropertyValue/DescriptionSource
Molecular Weight407.39 g/mol
CAS Number628690-75-5
Efficacy at α3GABA<sub>A</sub>Partial agonist (high efficacy)
Solubility in DMSO40.74 mg/mL (100 mM)
Anxiolytic EC<sub>50</sub>Not fully characterized

Subtype Selectivity: Myths and Realities

Mechanisms of Action in Preclinical Models

Sedation and Motor Impairment: The Role of α1 Receptors

At higher doses, TP003 evokes sedation, a side effect linked to α1GABA<sub>A</sub> receptor activation . This contrasts with earlier hypotheses that α3 selectivity would avoid sedation, highlighting the limitations of in vitro selectivity assays in predicting in vivo outcomes .

ApplicationMechanismKey FindingsSource
Anxiety Disordersα2GABA<sub>A</sub> potentiationAnxiolysis without sedation at low doses
Epilepsy (Genetic Variants)Enhanced receptor traffickingRestored function of α1 D219N and A322D
Muscle Relaxationα3GABA<sub>A</sub> activationReduced motor coordination in mice

Controversies and Clarifications in TP003 Research

Implications for Drug Development

The TP003 case underscores the challenges of designing subtype-selective GABA<sub>A</sub> receptor modulators. While α2-selective agonists remain promising for anxiolysis, achieving true subtype specificity may require compounds with distinct binding kinetics or allosteric modulation profiles .

Recent Advances in TP003 Research (2023–2025)

Pharmacological Chaperoning in Epilepsy

A 2023 study demonstrated that TP003, alongside hispidulin and midazolam, restored the surface expression and function of epilepsy-associated α1 subunit variants (e.g., S76R, A322D) in neuronal models . This effect was mediated through enhanced folding and reduced ERAD, independent of unfolded protein response activation . These findings position TP003 as a potential disease-modifying agent for genetic epilepsies .

Structural Insights and Drug Design

Molecular dynamics simulations have begun to elucidate how TP003 interacts with the benzodiazepine binding site. Unlike diazepam, TP003’s difluoro and imidazopyridine moieties may stabilize unique conformational states in α2- and α3-containing receptors, explaining its partial agonism .

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